4,5-Dichloro-2-(p-tolyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8Cl2N2 |
|---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-methylphenyl)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-2-4-8(5-3-7)11-14-6-9(12)10(13)15-11/h2-6H,1H3 |
InChI Key |
FHABMMJXDKVYNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Dichloro 2 P Tolyl Pyrimidine and Analogues
Established Synthetic Pathways to Pyrimidine (B1678525) Derivatives
The construction of the pyrimidine core is a well-established field in organic synthesis, with several classical and modern methods available for the preparation of a wide range of derivatives.
Classical Cyclocondensation Reactions
The most traditional and widely employed method for pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. In the context of 2-(p-tolyl)pyrimidine (B3029740) derivatives, this would typically involve the reaction of p-tolylamidine with a suitable three-carbon building block.
A prominent example of this type of reaction is the Biginelli reaction , which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. While the classical Biginelli reaction leads to dihydropyrimidinones, variations of this approach using different components can yield fully aromatic pyrimidines. For the synthesis of the target compound, a plausible, though not explicitly documented, approach would involve the condensation of p-tolylamidine with a dichlorinated 1,3-dielectrophile, such as a derivative of dichloromalonic acid.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| p-Tolylamidine | Dichlorinated 1,3-dielectrophile | 2-(p-Tolyl)pyrimidine | Hypothetical |
| Aldehyde, β-ketoester, Urea | Dihydropyrimidinone | Biginelli Reaction | General Knowledge |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in building molecular complexity in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of pyrimidine derivatives. nih.gov
One notable strategy involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.org This reaction proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines. acs.org Another approach utilizes a palladium-catalyzed four-component reaction of an amidine, styrene, and N,N-dimethylformamide (DMF) to produce pyrimidine carboxamides. While these methods provide access to a wide range of substituted pyrimidines, their direct application to the synthesis of 4,5-dichloro-2-(p-tolyl)pyrimidine would require the use of appropriately chlorinated starting materials or subsequent chlorination steps.
| Catalyst | Reactants | Product | Reference |
| Iridium-pincer complex | Amidine, Alcohols | Substituted Pyrimidine | acs.org |
| Palladium(II) acetate | Amidine, Styrene, DMF | Pyrimidine Carboxamide | General MCR Knowledge |
Regioselective Halogenation and Chlorination of Pyrimidine Cores
The introduction of chlorine atoms onto a pre-formed pyrimidine ring is a common strategy for the synthesis of chloropyrimidines. The regioselectivity of these reactions is a critical factor and is often influenced by the existing substituents on the pyrimidine core.
Direct Halogenation Methods
Direct halogenation of pyrimidines can be challenging due to the electron-deficient nature of the ring system. However, various methods have been developed to achieve this transformation. Electrophilic halogenation, when it occurs, typically proceeds at the C-5 position, which is the most electron-rich.
For the synthesis of 4,5-dichloropyrimidines, direct halogenation of a 2-(p-tolyl)pyrimidine precursor would need to be highly specific. The presence of the p-tolyl group at the C-2 position is likely to influence the electronic properties of the pyrimidine ring and thus the regioselectivity of the halogenation. More reactive halogenating agents or specific catalytic systems would be required to achieve dichlorination at the C-4 and C-5 positions.
Chlorination Techniques for Pyrimidine Rings
A widely used method for the chlorination of hydroxypyrimidines is the reaction with phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline or pyridine (B92270). wuxiapptec.com This reaction effectively converts the hydroxyl groups into chlorine atoms. For instance, 2-phenyl-4,6-dihydroxypyrimidine can be treated with POCl₃ to yield the corresponding 2-phenyl-4,6-dichloropyrimidine. researchgate.net
To obtain the desired this compound, a potential strategy would be to start with 2-(p-tolyl)-4,5-dihydroxypyrimidine and subject it to chlorination with POCl₃. However, the synthesis of the dihydroxy precursor itself could be challenging. An alternative, and perhaps more feasible, approach would be to synthesize a 2-(p-tolyl)pyrimidine derivative that is already chlorinated at the 4- and 6-positions and then introduce a chlorine atom at the 5-position. The synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been reported, starting from 4,6-dichloro-2-(methylthio)pyrimidine, which was then chlorinated at the C-5 position using N-chlorosuccinimide (NCS). acs.org A similar strategy could potentially be applied to a 2-(p-tolyl)pyrimidine system.
| Starting Material | Reagent | Product | Reference |
| 2-Phenyl-4,6-dihydroxypyrimidine | POCl₃ | 2-Phenyl-4,6-dichloropyrimidine | researchgate.net |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 1. Benzyloxydechlorination 2. Oxidation 3. Cyanation 4. NCS | 4,5,6-Trichloropyrimidine-2-carbonitrile | acs.org |
Solvent-Free Chlorination Approaches
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. Solvent-free chlorination offers a significant advantage in this regard. The chlorination of hydroxypyrimidines can be efficiently achieved using an equimolar amount of phosphorus oxychloride (POCl₃) without any solvent. This procedure typically involves heating the substrate with POCl₃ in a sealed reactor at high temperatures, often in the presence of a base like pyridine. This method has been shown to be effective for a variety of substrates, including hydroxypyrimidines, and is suitable for large-scale preparations.
This solvent-free approach could potentially be applied to the chlorination of a suitable 2-(p-tolyl)hydroxypyrimidine precursor to yield the corresponding chloropyrimidine derivative, minimizing waste and simplifying the work-up procedure.
Development of Novel Synthetic Routes for Dichloropyrimidines
The development of new synthetic pathways for dichloropyrimidines is crucial for accessing novel chemical entities for various applications. Research has focused on creating efficient, high-yield processes starting from readily available materials.
A notable route for synthesizing a related trichloropyrimidine derivative, 4,5,6-trichloropyrimidine-2-carbonitrile, was developed starting from 4,6-dichloro-2-(methylthio)pyrimidine. arkat-usa.org This multi-step process highlights several key transformations applicable to the synthesis of complex dichloropyrimidines. The initial steps involve the nucleophilic displacement of the chloro groups at positions 4 and 6 with benzyloxy groups, followed by oxidation of the methylthio group to a methylsulfonyl group. This sulfone is then displaced by a cyanide group, and subsequent chlorination at the C5 position is achieved using N-Chlorosuccinimide (NCS). arkat-usa.org The final conversion to the trichloro-product involves treatment with trifluoroacetic acid followed by phosphorus pentachloride and phosphorus oxychloride. arkat-usa.org This sequence demonstrates a pathway to introduce functionality and additional chlorine atoms onto a pre-existing dichloropyrimidine scaffold.
The synthesis of 2-cyclopropyl-4,6-dichloro-5-amino-pyrimidine is achieved through the hydrogenation of 2-cyclopropyl-4,6-dichloro-5-nitropyrimidine using a Raney nickel catalyst. prepchem.com Similarly, the synthesis of 2,4-dichloro-5-methoxy pyrimidine can be accomplished by reacting 2,4-dihydroxy-5-methoxy pyrimidine with phosphorus oxychloride in the presence of an alkaline substance like triethylamine (B128534) or pyridine. google.com These examples underscore the modular nature of pyrimidine synthesis, where functional groups can be systematically introduced and manipulated to yield a variety of dichlorinated structures.
Principles of Green Chemistry in Pyrimidine Synthesis
The principles of green chemistry, aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrimidines. rasayanjournal.co.inresearchgate.net This approach addresses concerns over the environmental impact of traditional synthetic methods, which often rely on toxic solvents and harsh reagents. rasayanjournal.co.in Green chemistry strategies in pyrimidine synthesis focus on several key areas, including the use of safer catalysts, energy-efficient reaction conditions, and sustainable solvents or solvent-free systems. rasayanjournal.co.inpowertechjournal.com These methods not only offer environmental benefits but also often lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in
Catalytic Strategies (e.g., Metal-Free, Reusable Catalysts)
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. In pyrimidine synthesis, significant progress has been made in developing both metal-free and reusable catalytic systems.
Metal-Free Catalysis: The use of metal-free catalysts avoids the costs and potential toxicity associated with heavy metals. rsc.org A notable metal- and solvent-free approach describes the synthesis of substituted pyrimidines from ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide (NH₄I). acs.org This three-component tandem reaction tolerates a broad range of functional groups and is suitable for gram-scale synthesis. acs.org Other metal-free approaches include the iodination of pyrimidines using solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free mechanochemical conditions, which provides high yields in short reaction times. nih.gov
Reusable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused is a key goal in sustainable synthesis. nih.gov Magnetically recoverable nanocatalysts have emerged as a promising option. nih.gov For example, Fe₃O₄-@poly(vinyl alcohol) nanoparticles have been used as a heterogeneous catalyst for the one-pot synthesis of pyrano[2,3-d]-pyrimidinediones, and can be reused for up to four consecutive cycles without significant loss of activity. acs.org Similarly, nano ZnAl₂O₄ has been employed as a reusable catalyst for the solvent-free synthesis of chromeno[2,3-d]pyrimidine derivatives, demonstrating stability over five cycles. rsc.org Iron(II) complexes, prepared in situ, have also been shown to be recyclable catalysts for the synthesis of pyrimidines from carbonyl compounds and amidines. organic-chemistry.org
Interactive Table: Comparison of Catalytic Strategies in Pyrimidine Synthesis
| Catalytic Strategy | Catalyst Example | Key Features | Reference |
| Metal-Free | Ammonium Iodide (NH₄I) | Solvent-free, broad substrate scope, gram-scale synthesis. | acs.org |
| Metal-Free | Iodine/Silver Nitrate (I₂/AgNO₃) | Solvent-free, mechanochemical, short reaction times, high yields. | nih.gov |
| Reusable Nanocatalyst | Fe₃O₄-@poly(vinyl alcohol) | Heterogeneous, magnetically separable, reusable for multiple cycles. | acs.org |
| Reusable Nanocatalyst | Nano ZnAl₂O₄ | Solvent-free, reusable for five cycles, high yields. | rsc.org |
| Reusable Metal Complex | In situ Iron(II)-complex | Recyclable, broad functional group tolerance. | organic-chemistry.org |
| Reusable Ionic Liquid | Triethylammonium Acetate | Recyclable for up to five cycles in microwave-assisted synthesis. | nih.gov |
| Pincer Complex | PN5P–Ir–pincer complexes | Homogeneous, highly efficient for multicomponent synthesis from alcohols. | acs.orgbohrium.com |
Energy-Efficient Synthesis (e.g., Microwave, Ultrasound-Assisted Methods)
To reduce the energy consumption associated with chemical synthesis, alternative energy sources like microwave irradiation and ultrasound have been explored. These techniques often lead to dramatically reduced reaction times and improved yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.net
Microwave-Assisted Synthesis: Microwave heating can rapidly and efficiently heat polar substances, accelerating reaction rates. tandfonline.com This method has been successfully applied to the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines in high yields (65–90%). tandfonline.comtandfonline.com Microwave irradiation has also been used to synthesize pyrimidine sulfone precursors in a total reaction time of 45 minutes, a significant reduction from the 2-3 days required by conventional methods. acs.org Furthermore, combining microwave heating with recyclable ionic liquids provides a highly efficient and sustainable protocol for pyrimidine synthesis. nih.gov
Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation. nih.govbeilstein-archives.org This technique has been shown to be an effective energy source for constructing and derivatizing the pyrimidine core. nih.gov For example, the sonochemical synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) was accomplished in significantly shorter times (6-30 minutes per step) compared to conventional methods (2-12 hours per step). beilstein-archives.org Ultrasound has also been employed for the catalyst-free, one-pot synthesis of pyrido[4,3-d]pyrimidine (B1258125) derivatives, yielding clean products in good yields and short timeframes. thieme-connect.com The combination of ultrasound for solvation followed by microwave irradiation for the heterocyclization reaction has also been reported as a novel and efficient approach. researchgate.net
Interactive Table: Comparison of Energy-Efficient Synthesis Methods
| Method | Key Advantages | Example Application | Reference |
| Microwave Irradiation | Rapid reaction rates, solvent-free options, improved yields. | Synthesis of oxo- and thioxopyrimidines; Synthesis of pyrimidine sulfones. | tandfonline.comtandfonline.comacs.org |
| Ultrasound Irradiation | Shorter reaction times, milder conditions, catalyst-free options. | Synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine; Pyrido[4,3-d]pyrimidines. | nih.govbeilstein-archives.orgthieme-connect.com |
| Combined Ultrasound & Microwave | Enhanced reaction rates, high yields, rapid synthesis. | Synthesis of 2-amino 4,6-diaryl pyrimidines. | researchgate.net |
Sustainable Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of safer, more sustainable solvents or, ideally, the elimination of solvents altogether. rasayanjournal.co.inresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies product purification. researchgate.net Several solvent-free methods for pyrimidine synthesis have been developed, often utilizing mechanical grinding (mechanochemistry) or solid-phase catalysts. nih.govnih.govresearchgate.net For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones have been synthesized in quantitative yields by ball-milling without any catalyst. nih.gov Another example is the use of a reusable supramolecular host (per-6-NH₂-β-CD) to facilitate the solvent-free synthesis of pyrano[2,3-d]pyrimidine scaffolds. tandfonline.com
Sustainable Solvents: When a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred. Water is an excellent green solvent due to its availability, non-toxicity, and non-flammability. jmaterenvironsci.com It has been successfully used as a solvent for the synthesis of pyrano[2,3,d]pyrimidine derivatives, catalyzed by diammonium hydrogen phosphate (B84403) (DAHP). jmaterenvironsci.com Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and potential for recyclability. rasayanjournal.co.in They have been used in combination with microwave irradiation for the efficient synthesis of pyrimidine hybrids. nih.gov
Interactive Table: Green Solvent and Solvent-Free Approaches in Pyrimidine Synthesis
| Approach | Conditions | Catalyst/Promoter | Key Features | Reference |
| Solvent-Free | Ball-milling | None (Catalyst-free) | Environmentally friendly, simple workup, high yields. | nih.gov |
| Solvent-Free | Mechanical Grinding | Nano ZnAl₂O₄ | Reusable catalyst, rapid (2 minutes), cost-effective. | rsc.org |
| Solvent-Free | Tandem Reaction | NH₄I | Metal-free, broad substrate scope. | acs.org |
| Sustainable Solvent | Water | Diammonium hydrogen phosphate (DAHP) | Environmentally safe, effective for multicomponent reactions. | jmaterenvironsci.com |
| Sustainable Solvent | Ionic Liquid (Triethylammonium acetate) | None (Solvent acts as catalyst) | Recyclable solvent, used with microwave irradiation. | nih.gov |
Mechanistic Insights and Chemical Reactivity of 4,5 Dichloro 2 P Tolyl Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient heteroaromatic systems like pyrimidines. The presence of two chlorine atoms on the pyrimidine (B1678525) ring of 4,5-Dichloro-2-(p-tolyl)pyrimidine, activated by the electron-withdrawing nitrogen atoms, makes it a prime substrate for such transformations.
Preferential Reactivity at C4 and C5 Positions of Dichloropyrimidines
The regioselectivity of SNAr reactions on dichloropyrimidine isomers is a well-studied phenomenon. In the case of 2,4-dichloropyrimidines, nucleophilic attack preferentially occurs at the C4 position. mdpi.comwuxiapptec.com This selectivity is attributed to the greater electron deficiency and favorable orbital distribution at the C4 carbon, making it more susceptible to nucleophilic attack. wuxiapptec.commdpi.com For instance, the reaction of 2,4-dichloropyrimidines with various amine nucleophiles consistently yields the 4-substituted product. mdpi.com
While much of the literature focuses on the 2,4- and 4,6-dichloro isomers, the principles can be extended to understand the reactivity of the 4,5-dichloro isomer. The two nitrogen atoms in the pyrimidine ring strongly influence the electronic distribution, making the carbon atoms at positions 2, 4, and 6 electrophilic. In this compound, both C4 and C5 are activated towards nucleophilic attack. The precise selectivity between C4 and C5 would be influenced by a combination of the electronic effects imparted by the nitrogens and the p-tolyl group, as well as the steric environment around each chlorine atom.
Influence of Substituent Electronic Effects on SNAr Reactivity
Conversely, strong electron-withdrawing groups at the C5 position of a 2,4-dichloropyrimidine (B19661), such as nitro or cyano groups, are known to enhance the already high selectivity for nucleophilic attack at the C4 position. nih.govacs.orgresearchgate.net However, it has been shown that using tertiary amine nucleophiles with these C5-substituted 2,4-dichloropyrimidines can reverse the selectivity, favoring substitution at the C2 position. nih.govacs.orgresearchgate.net
For this compound, the p-tolyl group is a mild electron-donating group. Its effect on the relative reactivity of the C4 versus the C5 position would depend on the balance between its inductive and resonance effects on the pyrimidine core. Quantum mechanical calculations are often employed to predict the site of attack by analyzing the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic centers. wuxiapptec.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Dichloropyrimidines are excellent substrates for these reactions, allowing for sequential and regioselective introduction of various substituents. researchgate.net
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is a widely used method for the arylation of heteroaromatic compounds. preprints.orgsemanticscholar.org This reaction is valued for its mild conditions and high functional group tolerance. nih.gov
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 81% (C4-substituted) | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good | mdpi.com |
In the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines, the reaction shows a strong preference for substitution at the C4 position. mdpi.comresearchgate.netnih.gov This regioselectivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond. mdpi.com This allows for the synthesis of 4-aryl-2-chloropyrimidines, which can then undergo a second coupling reaction at the C2 position if desired. nih.govthieme-connect.com Microwave-assisted conditions have been developed to achieve this C4-selective coupling efficiently, with short reaction times and low catalyst loadings. mdpi.comresearchgate.net While this established selectivity is for the 2,4-isomer, it provides a foundational understanding for predicting the behavior of other dichloropyrimidine isomers like this compound. The relative reactivity of the C4 and C5 positions in a Suzuki coupling would be determined by the ease of palladium insertion at each C-Cl bond.
Grignard Reagent-Mediated Transformations
Grignard reagents are powerful nucleophiles and bases that can be used to functionalize pyrimidine rings. Their reactions with halogenated pyrimidines can lead to substitution products. The addition of Grignard reagents to N-acylpyrazinium salts, a related nitrogen-containing heterocycle, has been shown to proceed with high regioselectivity. beilstein-journals.org While direct SNAr-type displacement of chloride is possible, Grignard reagents can also participate in more complex transformations. For example, their reaction with a cyanopyrimidine derivative led to the formation of both the expected ketone product and an unusual 1,2-dihydropyrimidine, highlighting the versatile reactivity of these organometallic reagents. uea.ac.uk The reaction of this compound with a Grignard reagent would likely involve nucleophilic attack at one of the chlorinated carbon positions, with the outcome depending on the specific Grignard reagent and reaction conditions employed.
Chemoselectivity in Polyhalogenated Pyrimidine Coupling
The selective functionalization of polyhalogenated pyrimidines is a critical challenge in synthetic organic chemistry. The differential reactivity of the halogen-bearing carbon atoms allows for sequential and site-selective introduction of various substituents. In dichloropyrimidines, the position of the chlorine atoms is a key determinant of chemoselectivity in coupling reactions.
For 2,4-dichloropyrimidines, nucleophilic aromatic substitution (SNAr) reactions typically favor substitution at the C4 position. nih.gov This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. However, the regioselectivity can be highly sensitive to the nature of other substituents on the pyrimidine ring and the specific reaction conditions employed. nih.govwuxiapptec.com For instance, the presence of an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine generally directs nucleophilic attack to the C4 position. nih.gov Conversely, studies have shown that for 2,4-dichloropyrimidines bearing an electron-donating substituent at the C6 position, SNAr reactions can proceed preferentially at the C2 position. nih.gov The use of tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines has been shown to result in excellent C2 selectivity. nih.gov
While specific studies on the chemoselectivity of this compound are not extensively documented, the general principles of reactivity for dichlorinated pyrimidines provide a framework for predicting its behavior. The electron-donating p-tolyl group at the C2 position would be expected to modulate the electrophilicity of the C4 and C5 positions.
Palladium-catalyzed cross-coupling reactions are another important class of transformations for functionalizing halogenated heterocycles. The relative reactivity of the C-Cl bonds in these reactions is often I > OTf > Br >> Cl. sigmaaldrich.com However, the specific ligand and reaction conditions can be tuned to achieve selective coupling at a particular position. For example, ligand-free Jeffery conditions have been shown to promote C5-selective cross-coupling of 2,5-dichloropyrimidine.
| Reactant System | General Selectivity | Influencing Factors |
| 2,4-Dichloropyrimidines | C4-selective SNAr nih.gov | Substituents on the ring, nature of the nucleophile nih.govwuxiapptec.comnih.gov |
| 2,5-Dichloropyrimidine | C5-selective cross-coupling (under specific conditions) | Ligand-free Jeffery conditions |
| Dichloroheteroarenes | Halides adjacent to nitrogen are conventionally more reactive in Pd-catalyzed cross-coupling | Sterically hindered N-heterocyclic carbene ligands can alter selectivity |
Structure-Reactivity Relationships in Pyrimidine Derivatives
The relationship between the structure of a pyrimidine derivative and its chemical reactivity is a cornerstone of heterocyclic chemistry. The electronic properties and steric bulk of substituents profoundly influence the rates and regioselectivity of reactions.
In the context of nucleophilic aromatic substitution on chloropyrimidines, the stability of the anionic intermediate is a key factor. The pyrimidine ring's nitrogen atoms act as electron sinks, stabilizing the negative charge developed during the formation of the Meisenheimer complex. The position of these nitrogen atoms relative to the point of nucleophilic attack is therefore crucial. sigmaaldrich.com Frontier molecular orbital (FMO) theory can also be used to rationalize the observed regioselectivity, with the reaction favoring the site with the largest lowest unoccupied molecular orbital (LUMO) coefficient. sigmaaldrich.com For many halopyridines and related systems, the LUMO coefficient is larger at the C4 position compared to the C2 position. sigmaaldrich.com
A study on 2,4-dichloro-5-substituted pyrimidines revealed that the regioselectivity of SNAr reactions is highly sensitive to the nature of the substituent at the 5-position. nih.gov This underscores the importance of considering the interplay of all substituents in predicting the chemical behavior of a polysubstituted pyrimidine.
| Structural Feature | Influence on Reactivity |
| Position of nitrogen atoms | Stabilize Meisenheimer intermediates in SNAr reactions sigmaaldrich.com |
| Electron-withdrawing groups | Increase electrophilicity of the ring, facilitating nucleophilic attack |
| Electron-donating groups | Decrease electrophilicity of the ring, potentially slowing nucleophilic attack |
| Steric hindrance | Can block or hinder attack at adjacent positions |
Skeletal Rearrangements and Transformations of the Pyrimidine Ring System
Skeletal rearrangements and transformations of the pyrimidine ring, while less common than simple substitution reactions, represent a powerful tool for the synthesis of diverse heterocyclic structures. Such transformations can involve ring-opening, ring-closing, ring-expansion, or ring-contraction processes.
While specific examples of skeletal rearrangements involving this compound are not readily found in the literature, the broader field of pyrimidine chemistry offers some insights into possible transformations. For instance, certain pyrimidine derivatives can undergo the Dimroth rearrangement, which involves the interchange of an exocyclic nitrogen atom with a ring nitrogen atom.
Another potential transformation could involve the cleavage of the pyrimidine ring followed by recyclization to form a different heterocyclic system. The specific conditions required for such a transformation would depend on the nature of the substituents on the pyrimidine ring and the reagents employed.
The synthesis of pyrimidines from other heterocyclic systems through ring transformation has also been reported. For example, a multifunctionalized pyrimidine has been synthesized from a 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine through a process mediated by triphenylphosphine. mdpi.com This highlights the potential for interconversion between different heterocyclic scaffolds.
Although no specific skeletal rearrangements of this compound have been documented, the inherent reactivity of the dichlorinated pyrimidine core suggests that under appropriate conditions, such transformations could be possible, leading to the formation of novel and complex molecular architectures.
Advanced Characterization Techniques and Structural Analysis
X-ray Crystallography for Molecular and Crystal Structure Elucidation
A single-crystal X-ray diffraction analysis of 4,5-dichloro-2-(p-tolyl)pyrimidine would provide a wealth of structural information, including the precise spatial coordinates of each atom in the crystal. This data allows for the determination of key molecular and crystal parameters.
Detailed Research Findings:
A typical crystallographic study would reveal the crystal system, space group, and unit cell dimensions. These parameters define the fundamental repeating unit of the crystal and its symmetry properties. The number of molecules per unit cell (Z) would also be determined.
Furthermore, the analysis would yield precise measurements of intramolecular features such as bond lengths, bond angles, and torsion angles. This would allow for a detailed examination of the geometry of the pyrimidine (B1678525) and p-tolyl rings, as well as the orientation of the tolyl group relative to the pyrimidine ring. The planarity of the aromatic rings and any deviations from ideal geometry would be quantified.
Intermolecular interactions, which govern the packing of molecules within the crystal, would also be identified and characterized. These can include hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is crucial for explaining the compound's melting point, solubility, and polymorphism.
Data Tables:
Were the crystallographic data available, it would be presented in standardized tables.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | Data not available |
| Formula weight | Data not available |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (Mg/m³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Cl(4)-C(4) | Data not available |
| Cl(5)-C(5) | Data not available |
| N(1)-C(2) | Data not available |
| C(2)-N(3) | Data not available |
| C(2)-C(1') (tolyl) | Data not available |
| C(4)-C(5) | Data not available |
| Angle | |
| N(1)-C(2)-N(3) | Data not available |
| Cl(4)-C(4)-C(5) | Data not available |
| Cl(5)-C(5)-C(4) | Data not available |
| N(3)-C(2)-C(1') | Data not available |
In the absence of experimental data for this compound, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict its geometric and electronic structure. However, such theoretical calculations would require experimental validation for confirmation.
Computational Chemistry and Theoretical Investigations of 4,5 Dichloro 2 P Tolyl Pyrimidine
Quantum Chemical Methodologies (e.g., Density Functional Theory, ab initio calculations)
Quantum chemical methodologies are essential tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule like 4,5-dichloro-2-(p-tolyl)pyrimidine, Density Functional Theory (DFT) would be a highly suitable and commonly employed method. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for studying pyrimidine (B1678525) derivatives. This method is effective for optimizing the molecular geometry and calculating various electronic properties.
Ab initio calculations, such as Hartree-Fock (HF) followed by post-HF methods like Møller-Plesset perturbation theory (MP2), could also be used for higher accuracy, though at a greater computational expense. The choice of basis set is also crucial, with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) being common choices for providing flexibility in describing the electron distribution around the atoms, including polarization and diffuse functions. These methods would allow for the precise calculation of the molecule's ground-state energy, optimized geometry, and the electronic properties discussed in the following sections.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this regard.
Highest Occupied Molecular Orbital (HOMO) Properties
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. In this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule. Based on related studies of tolyl-substituted heterocyclic compounds, the p-tolyl group, with its electron-donating methyl substituent, would likely contribute significantly to the HOMO. The pyrimidine ring, particularly the nitrogen atoms and the π-system, would also have a substantial contribution to the HOMO electron density. The energy of the HOMO (EHOMO) is directly related to the ionization potential and indicates the molecule's ability to donate electrons. A higher EHOMO value suggests a better electron-donating capability.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. For this compound, the LUMO is anticipated to be distributed over the pyrimidine ring, influenced by the electron-withdrawing chloro substituents. The chlorine atoms at the 4 and 5 positions would lower the energy of the LUMO, making the molecule a better electron acceptor. The LUMO energy (ELUMO) is related to the electron affinity of the molecule. A lower ELUMO value indicates a greater ability to accept electrons.
HOMO-LUMO Energy Gap and its Significance for Reactivity
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and that it requires less energy to excite an electron from the HOMO to the LUMO. This indicates higher chemical reactivity and lower kinetic stability. For this compound, the presence of both an electron-donating group (p-tolyl) and electron-withdrawing groups (dichloro) would likely result in a moderate HOMO-LUMO gap, influencing its reactivity in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Estimated Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These are estimated values based on typical ranges observed for similar aromatic and heterocyclic compounds in computational studies and are for illustrative purposes.
Electronic Structure and Spectroscopic Properties from Theoretical Calculations
Theoretical calculations can predict the electronic absorption spectra (UV-Vis spectra) of a molecule. Time-dependent DFT (TD-DFT) is a common method used for this purpose. The calculations would likely predict electronic transitions from the HOMO to the LUMO, as well as other possible transitions. The calculated absorption maxima (λmax) would correspond to the energy of these electronic transitions. For this compound, π → π* transitions are expected to be the most significant, originating from the aromatic pyrimidine and tolyl rings. The substitution pattern on the pyrimidine ring will influence the wavelength and intensity of these absorptions.
Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Analysis
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Estimated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.8 |
| Electronegativity (χ) | (I + A) / 2 | 4.15 |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 |
| Softness (S) | 1 / (2η) | 0.21 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.67 |
Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) Analysis provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP map of this compound would likely show:
Negative potential (red/yellow regions): Concentrated around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These are the most likely sites for electrophilic attack.
Positive potential (blue regions): Located around the hydrogen atoms and potentially near the chlorine atoms due to their electron-withdrawing nature. These areas are susceptible to nucleophilic attack.
The tolyl group would exhibit a region of relatively neutral or slightly negative potential due to the electron-donating methyl group.
The MEP analysis is invaluable for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions involving this compound.
In-Depth Analysis of Electronic Interactions in this compound Remains Elusive
A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical investigation of the chemical compound this compound. While computational studies on various other pyrimidine derivatives are documented, detailed analyses focusing on the through-bond and through-space electronic interactions within this particular molecule are not presently available in published research.
Computational chemistry provides a powerful lens for understanding the intricate electronic landscapes of molecules. Methodologies such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are commonly employed to dissect the electronic structure and interactions that govern a molecule's properties and reactivity. These investigations can elucidate the nature of electron delocalization, hyperconjugative effects, and non-covalent interactions, which are critical for predicting chemical behavior.
For substituted pyrimidines, such studies often explore how different functional groups influence the aromatic system's electronic distribution. The interplay between electron-withdrawing and electron-donating groups, as well as steric effects, can lead to complex through-bond and through-space phenomena. Through-bond interactions involve the propagation of electronic effects through the covalent bond framework of the molecule, while through-space interactions occur between non-bonded atoms that are in close spatial proximity.
In the case of this compound, one would anticipate a rich interplay of electronic effects. The two chlorine atoms at the 4 and 5 positions are expected to act as strong electron-withdrawing groups via induction, while also potentially participating in resonance. The p-tolyl group at the 2-position, with its electron-donating methyl substituent, would introduce opposing electronic effects. A computational analysis would be invaluable in quantifying these interactions and understanding their collective impact on the pyrimidine ring's electronic character.
However, despite the clear scientific interest in such a system, specific research detailing the through-bond and through-space electronic interactions, including NBO analysis or other computational approaches for this compound, could not be located. Consequently, the generation of detailed research findings and data tables as requested is not possible at this time. Further experimental and theoretical research is required to shed light on the specific electronic properties of this compound.
Engineering the Pyrimidine Scaffold for Advanced Materials and Synthetic Applications
Pyrimidine (B1678525) as a Privileged Scaffold in Organic Synthesis
The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a fundamental building block in the synthesis of a vast array of organic molecules. Its prevalence in natural products, such as the nucleobases cytosine, thymine, and uracil, as well as in numerous pharmaceuticals, underscores its significance. arkat-usa.orgchemrxiv.org The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functional groups. acs.org
The synthesis of pyrimidine derivatives is well-established, often involving the condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. acs.org For more complex substitution patterns, modern cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are frequently employed, taking advantage of the reactivity of halopyrimidines. acs.org For instance, the synthesis of 6-aryl-2,4-dichloropyrimidines can be achieved through a Suzuki coupling reaction of 2,4,6-trichloropyrimidine (B138864) with an appropriate boronic acid. acs.org This highlights the strategic potential for synthesizing specifically substituted pyrimidines like 4,5-Dichloro-2-(p-tolyl)pyrimidine .
The "privileged" status of the pyrimidine scaffold stems from its ability to present substituents in a defined three-dimensional arrangement, allowing for the fine-tuning of steric and electronic properties. This makes it an attractive core for developing libraries of compounds for drug discovery and for creating bespoke molecules for materials science applications. nih.gov
Rational Design of Pyrimidine-Based Materials
The electronic properties of the pyrimidine ring, characterized by its π-deficient nature, make it an excellent component for the construction of advanced organic materials with tailored optical and electronic functionalities. The nitrogen atoms act as electron-withdrawing centers, which can be leveraged in the design of "push-pull" systems, where electron-donating groups are attached to the pyrimidine core to induce intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to many of the observed luminescent and optoelectronic properties.
Luminescent and Optoelectronic Pyrimidine Derivatives
The development of luminescent and optoelectronic materials based on the pyrimidine scaffold is a burgeoning field of research. By strategically attaching various chromophoric and auxochromic groups to the pyrimidine ring, it is possible to modulate the absorption and emission properties of the resulting molecules. For example, pyrimidine derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs). nih.gov
A common design strategy involves creating donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) molecules, where the pyrimidine unit serves as the acceptor. In a series of green thermally activated delayed fluorescence (TADF) emitters, a phenoxazine (B87303) donor was connected to a 2-substituted pyrimidine acceptor through a phenyl bridge, resulting in high external quantum efficiencies in OLED devices. nih.gov The substitution at the 2-position of the pyrimidine, as in This compound , is a key handle for tuning the electronic and, consequently, the photophysical properties of such materials.
Furthermore, the introduction of different substituents can lead to solvatochromism, where the color of the emitted light changes with the polarity of the solvent. This property is indicative of a significant change in the dipole moment upon excitation, a characteristic feature of ICT states. For instance, 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with electron-donating groups exhibit strong emission solvatochromism. acs.org
The following table summarizes the photophysical properties of some representative pyrimidine-based luminescent compounds, illustrating the effect of substitution on their emission characteristics.
| Compound Name | Solvent | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | Cyclohexane | - | - | nih.gov |
| 4-(5-(4-(Dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Cyclohexane | - | - | nih.gov |
| 4-(Aryl)-benzo acs.orgmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitrile derivative (6c) | Tetrahydrofuran | - | - | mdpi.com |
| 4-(Aryl)-benzo acs.orgmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitrile derivative (6f) | Tetrahydrofuran | - | - | mdpi.com |
| 2-Nitro-5,10,15,20-tetra-p-tolylporphyrin | - | - | - | nih.gov |
| Zinc analog of 2-nitro-5,10,15,20-tetra-p-tolylporphyrin | - | - | - | nih.gov |
Solid-State Fluorescence Properties of Pyrimidine Compounds
While many organic fluorophores exhibit strong emission in dilute solutions, their fluorescence is often quenched in the solid state due to aggregation-caused quenching (ACQ). This is a significant limitation for applications such as OLEDs and solid-state lighting. Consequently, there is a strong interest in developing materials that maintain or even enhance their fluorescence in the solid state. Pyrimidine-based compounds have shown promise in this area.
One strategy to achieve solid-state emission is to design molecules with sterically bulky groups that prevent close packing and thus reduce intermolecular interactions that lead to quenching. Another approach is to create molecules that exhibit aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state opens up radiative decay channels.
For example, pyrimidine-based monoboron complexes have been synthesized that show enhanced fluorescence quantum yields in the solid state compared to their solution-phase counterparts. acs.org In another study, heterocyclic compounds containing both indole (B1671886) and pyrimidine moieties were found to exhibit good emission quantum yields in the solid state, with values up to 25.6%. acs.org The molecular packing, influenced by the substituents, was found to be a critical factor in determining the solid-state luminescence behavior. acs.org
The following table provides examples of the solid-state fluorescence properties of some pyrimidine derivatives.
| Compound Name | Emission Max (nm) (Solid State) | Quantum Yield (Φ) (Solid State) | Reference |
| 9-(3-Chloro-1H-indole-2-yl)-4-oxo-7-(p-tolylamino)-2-phenylmethylpyrimido[4',5':4,5]thieno[2,3-d]pyrimidine (12) | - | 25.6% | acs.org |
| 2-Chloromethyl-3H-7-(p-tolylamino)-4-oxo-9-(3-chloro-1H-indol-2-yl)pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine (13) | - | 9.7% | acs.org |
Note: Specific solid-state fluorescence data for this compound is not available in the cited literature. The table presents data for related compounds to illustrate the potential of the pyrimidine scaffold in solid-state emitters.
Environmental Chemistry and Degradation of Chlorinated Pyrimidines
Occurrence of Chlorinated Pyrimidines in Effluents
The physicochemical properties of a compound, such as its water solubility and partitioning behavior, influence its distribution in wastewater treatment processes. For example, more hydrophobic compounds tend to associate with sludge, while more water-soluble compounds are likely to remain in the aqueous phase and be discharged with the effluent rsc.org. Given that 4,5-Dichloro-2-(p-tolyl)pyrimidine has a relatively non-polar tolyl group, it may exhibit some tendency to adsorb to organic matter in wastewater solids.
Degradation Pathways and Mechanisms
The environmental persistence and transformation of chlorinated pyrimidines like this compound are governed by a combination of photodegradation, chemical degradation, and microbial degradation processes.
Photodegradation Processes
Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. The pyrimidine (B1678525) ring itself can absorb ultraviolet (UV) radiation, leading to photochemical reactions. Studies on substituted iodopyrimidines have shown that photolysis in the presence of other aromatic compounds can lead to the substitution of the halogen atom nih.gov. This suggests that under sunlight, this compound could potentially undergo dechlorination or reactions involving the p-tolyl group.
The presence of other substances in the environment can also influence photodegradation rates. For instance, the photolysis of organic peroxides can generate reactive radicals that can initiate the degradation of pyrimidine bases google.com. These radicals can add to the pyrimidine ring, leading to a cascade of reactions and the formation of various transformation products google.com.
Chemical Degradation in Aqueous Environments
In aqueous environments, hydrolysis is a key chemical degradation pathway for many halogenated organic compounds. The rate of hydrolysis of chlorinated pyrimidines is influenced by the position of the chlorine atoms on the pyrimidine ring and the presence of other substituents. Generally, chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of hydroxypyrimidines.
The rate of hydrolysis is dependent on the bond strength between the carbon and the halogen atom. Weaker carbon-halogen bonds tend to break more easily viu.ca. For haloalkanes, the C-I bond is the weakest, followed by C-Br, and then C-Cl, leading to faster hydrolysis for iodoalkanes viu.ca. While this trend is for haloalkanes, a similar principle can be applied to chlorinated pyrimidines. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring can activate the chlorine atoms towards nucleophilic attack.
The table below shows a comparison of the half-lives for the hydrolysis of different haloalkanes, which illustrates the general trend of reactivity.
| Compound | Half-life (t½) in years at 25°C and pH 7 |
| CH₂Cl₂ | 700 |
| CHCl₃ | 3500 |
| CHBr₃ | 700 |
| Data sourced from a general hydrolysis kinetics table. researchgate.net |
It is important to note that the electronic effects of the p-tolyl group and the specific positions of the chlorine atoms on the pyrimidine ring of this compound will significantly influence its actual hydrolysis rate.
Environmental Persistence Considerations
The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. This is often quantified by its half-life (the time it takes for 50% of the compound to disappear). The persistence of chlorinated pyrimidines is influenced by a combination of the degradation processes mentioned above, as well as microbial degradation.
Studies on pyrimidine-based herbicides have shown a range of persistence in soil. For example, the herbicide pyroxasulfone (B108660) was found to have half-lives (DT50) ranging from 6.45 to 24.89 days in different soil types plos.org. The persistence of these compounds is affected by factors such as soil type, organic matter content, temperature, and moisture plos.org. Herbicides in the pyridine (B92270) and pyrimidine classes can persist in treated plant materials, which can have implications for composting epa.gov.
The table below presents half-life data for some pyrimidine-based pesticides in soil, illustrating the variability in persistence.
| Compound | Soil Type | Half-life (DT50) in days |
| Pyroxasulfone | Clay Loam | 12.50 to 24.89 |
| Pyroxasulfone | Sandy Loam | 8.91 to 17.78 |
| Pyroxasulfone | Loamy Sand | 6.45 to 14.89 |
| Data from a study on the environmental behavior of pyroxasulfone. plos.org |
The presence of the tolyl group in this compound may influence its microbial degradation, as microorganisms capable of degrading aromatic hydrocarbons might play a role in its breakdown. Fungi, for example, have been shown to degrade chlorpyrifos, a pesticide containing a chlorinated pyridine ring, and its hydrolysis product.
Q & A
Q. What are the standard synthetic routes for 4,5-Dichloro-2-(p-tolyl)pyrimidine, and how can reaction conditions be optimized?
The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, 4,6-dichloro-2-methylpyrimidine is synthesized from 4,6-dihydroxy-2-methylpyrimidine via chlorination using POCl₃ or other chlorinating agents . Optimization may include temperature control (e.g., reflux at 110°C for 6 hours), solvent selection (e.g., toluene for improved yield), and catalyst use (e.g., AlCl₃ for regioselectivity). Characterization by NMR and HPLC ensures purity (>95%) .
| Reaction Parameter | Typical Conditions |
|---|---|
| Chlorinating Agent | POCl₃ |
| Temperature | 110°C (reflux) |
| Solvent | Toluene |
| Yield | 70–85% |
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons near 7.2–8.5 ppm for p-tolyl groups) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]⁺ peaks matching theoretical values).
- X-ray Crystallography : Resolves crystal structure and steric effects, as seen in related pyrimidine derivatives .
- HPLC : Assesses purity (>99% for research-grade samples) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (irritation risks noted in similar chlorinated pyrimidines) .
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation reported in analogs) .
- Waste Disposal : Segregate halogenated waste for professional treatment .
Advanced Research Questions
Q. How does the electronic nature of the p-tolyl group influence reactivity in cross-coupling reactions?
The electron-donating methyl group on the p-tolyl ring enhances nucleophilic aromatic substitution (NAS) at the 4- and 5-positions of the pyrimidine core. This is critical in Suzuki-Miyaura couplings, where steric hindrance from the methyl group may require bulky ligands (e.g., XPhos) to stabilize palladium intermediates .
Q. What contradictions exist in toxicity data for chlorinated pyrimidines, and how should researchers address them?
While some analogs (e.g., 4,5-dichloro-2-(trifluoromethyl)benzimidazole) show liver toxicity in acute exposure , chronic effects like carcinogenicity remain untested . Researchers should:
- Conduct in vitro hepatotoxicity assays (e.g., HepG2 cell viability tests).
- Use computational tools (e.g., QSAR models) to predict long-term risks.
Q. What strategies resolve regioselectivity challenges in functionalizing the pyrimidine ring?
- Directed Metalation : Use directing groups (e.g., -OMe) to control substitution sites .
- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) .
- Kinetic vs. Thermodynamic Control : Adjust temperature to favor specific intermediates (e.g., lower temps for kinetic products) .
Q. How can structural modifications enhance the compound’s potential as a kinase inhibitor?
- Substitution at C-2 : p-Tolyl groups improve hydrophobic interactions in kinase ATP-binding pockets .
- Chlorine at C-4/C-5 : Increases electrophilicity for covalent binding (e.g., with cysteine residues) .
- Table : Key modifications and bioactivity trends:
| Position | Modification | Biological Impact |
|---|---|---|
| C-2 | p-Tolyl | Enhanced target affinity |
| C-4/C-5 | Cl substituents | Increased cytotoxicity (IC₅₀ <1 µM) |
Q. What are the limitations of current stability studies, and how can they be improved?
Existing data lack long-term stability profiles under varied conditions (pH, light). Recommendations:
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via LC-MS .
- Light Sensitivity Tests : Use UV chambers to assess photodegradation rates .
Methodological Challenges
Q. How should researchers address discrepancies in melting point data across studies?
Variations may arise from impurities or polymorphic forms. Solutions include:
Q. What advanced techniques elucidate reaction mechanisms in pyrimidine functionalization?
- Isotope Labeling : Track substituent incorporation using ¹³C-labeled reagents.
- In Situ IR Spectroscopy : Monitor intermediate formation (e.g., nitrile intermediates in SNAr reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
